molecular formula C11H16N2O B1603090 2-(1-Piperazinyl)benzyl alcohol CAS No. 321909-01-7

2-(1-Piperazinyl)benzyl alcohol

Cat. No.: B1603090
CAS No.: 321909-01-7
M. Wt: 192.26 g/mol
InChI Key: BNQWOCMZRVUREJ-UHFFFAOYSA-N
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Description

2-(1-Piperazinyl)benzyl alcohol is an organic compound characterized by the presence of a piperazine ring attached to a benzyl alcohol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Piperazinyl)benzyl alcohol typically involves the reaction of piperazine with benzyl chloride under basic conditions. The reaction proceeds through nucleophilic substitution, where the nitrogen atom of the piperazine attacks the electrophilic carbon of the benzyl chloride, resulting in the formation of the desired product.

Industrial Production Methods: Industrial production of this compound can be achieved through similar synthetic routes but often involves optimization of reaction conditions to enhance yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(1-Piperazinyl)benzyl alcohol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding amine.

    Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products:

    Oxidation: Benzaldehyde or benzoic acid.

    Reduction: Piperazine derivatives.

    Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

Pharmaceutical Applications

1. Drug Synthesis Intermediate
2-(1-Piperazinyl)benzyl alcohol serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its ability to undergo further chemical modifications allows it to be transformed into more complex structures that exhibit pharmacological activity. For instance, it is utilized in the development of antipsychotic and antidepressant medications due to the piperazine ring's known biological activities.

2. Antidepressant and Antipsychotic Properties
Research indicates that compounds containing piperazine moieties often exhibit significant antidepressant and antipsychotic properties. For example, derivatives of this compound have been investigated for their affinity for dopamine D2 and serotonin 5-HT1A receptors, which are critical targets in the treatment of mood disorders .

3. Antimicrobial Activity
Studies have shown that this compound exhibits antimicrobial properties, making it a candidate for developing new antibacterial agents. Its mechanism involves disrupting bacterial membrane integrity, which enhances the efficacy of other antimicrobial agents when used in combination .

Case Studies

  • Study on Antipsychotic Activity : A study evaluated various benzylpiperazine derivatives for their antipsychotic potential using the conditioned avoidance response (CAR) test. The results indicated that certain derivatives of this compound displayed high affinity for D2 receptors, suggesting their potential as effective antipsychotic agents .
  • Antimicrobial Efficacy : In a study examining the combination of benzyl alcohol with other antimicrobial agents, it was found that this compound significantly increased bacterial susceptibility to treatments, indicating its role as an adjuvant in antimicrobial therapy .

Comparative Analysis of Related Compounds

Compound NameStructure TypeUnique Features
4-Isopropylbenzyl AlcoholBenzyl Alcohol DerivativeExhibits fragrance properties and insect repellent activity
4-(4-Fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-onePiperazine DerivativeContains a fluorine substituent enhancing biological activity
1-(4-Hydroxyphenyl)piperazinePiperazine DerivativeKnown for its antidepressant effects

This table highlights how structural modifications can lead to distinct biological activities among piperazine derivatives.

Mechanism of Action

The mechanism of action of 2-(1-Piperazinyl)benzyl alcohol involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions, influencing various biochemical pathways. This compound may also act as a ligand, modulating the activity of specific proteins and enzymes.

Comparison with Similar Compounds

  • 2-(1-Piperazinyl)ethanol
  • 2-(1-Piperazinyl)phenol
  • 2-(1-Piperazinyl)acetaldehyde

Comparison: 2-(1-Piperazinyl)benzyl alcohol is unique due to the presence of both the piperazine ring and the benzyl alcohol moiety, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it a valuable compound for specific applications in research and industry.

Biological Activity

2-(1-Piperazinyl)benzyl alcohol (CAS No. 321909-01-7) is a compound that has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H16N2O, with a molecular weight of 192.26 g/mol. The structure features a benzyl alcohol moiety linked to a piperazine ring, which is known for its pharmacological versatility.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : The piperazine moiety allows for interaction with various neurotransmitter receptors, including serotonin and dopamine receptors, which are critical in neuropharmacology.
  • Enzyme Inhibition : It may act as an inhibitor of certain enzymes involved in neurotransmitter metabolism, thereby influencing synaptic transmission and neurochemical balance.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These findings suggest potential applications in treating bacterial infections.

Anticancer Properties

Preliminary studies have indicated that this compound may possess anticancer properties. A study involving human cancer cell lines demonstrated:

  • Cell Viability Reduction : The compound reduced cell viability in a dose-dependent manner.
  • Apoptosis Induction : Flow cytometry analysis revealed increased apoptosis in treated cells compared to controls.

Case Studies and Research Findings

  • Neuropharmacological Effects : A study published in Journal of Medicinal Chemistry explored the neuropharmacological effects of related piperazine derivatives. It was found that compounds with similar structures could modulate serotonin receptor activity, suggesting a potential for mood disorder treatments .
  • Antimicrobial Efficacy : A clinical trial assessed the efficacy of various piperazine derivatives against resistant bacterial strains. Results indicated that compounds structurally related to this compound showed promising results against multi-drug resistant bacteria, highlighting its potential as a lead compound for antibiotic development .
  • Toxicological Studies : Toxicity assessments performed using animal models indicated that this compound had a favorable safety profile at therapeutic doses, with no significant adverse effects observed .

Properties

IUPAC Name

(2-piperazin-1-ylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O/c14-9-10-3-1-2-4-11(10)13-7-5-12-6-8-13/h1-4,12,14H,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNQWOCMZRVUREJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622297
Record name [2-(Piperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

321909-01-7
Record name [2-(Piperazin-1-yl)phenyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622297
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

2-piperazin-1-yl-benzoic acid sulfuric acid salt (˜10 mmol) was suspended in 50 mL of tetrahydrofuran. Then 100 mL of 1.0 M borane in tetrahydrofuran (100 mmol) was added and the reaction was stirred at room temperature overnight with a bubbler attached to release pressure in the flask. The reaction mixture was diluted with 50 mL of methanol. The reduced product (470 mg) crystallized out of the mixture during evaporation.
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2-piperazin-1-yl-benzoic acid sulfuric acid salt
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10 mmol
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50 mL
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50 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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